Rp-cAMPS triethylammonium salt
Overview
Description
Rp-cAMPS triethylammonium salt is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research. It is a potent inhibitor of protein kinase A (PKA) and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Enzymatic Synthesis
Rp-cAMPS triethylammonium salt is notable for its role as a specific antagonist of the cAMP-dependent protein kinase in eukaryotic cells. This property makes it a valuable tool in studying cAMP as a second messenger across various biological systems. A method for its enzymatic synthesis was developed using the adenylate cyclase from Bordetella pertussis, enabling the preparation of Rp-cAMPS on a large scale (van Lookeren Campagne et al., 1990).
Neurological Research
Rp-cAMPS has been employed in neurological research, particularly in studying the role of cyclic adenosine monophosphate-dependent protein kinase (PKA) in the nucleus accumbens (NAc) and its impact on learning and conditioning with amphetamine. It was observed that Rp-cAMPS could block the acquisition but not the expression of NAc reward-related learning for natural rewards and the acquisition of psychostimulant drug conditioning (Gerdjikov et al., 2006).
Cardiac Research
In cardiac research, Rp-cAMPS was used to study the modulation of human cardiac sodium channels. It was found that Rp-cAMPS, as a PKA inhibitor, did not affect the peak current of sodium channels, indicating its specificity in this context (Frohnwieser et al., 1997).
Memory and Learning
Investigations into conditioned taste aversions revealed that Rp-cAMPS could interfere with long-term, but not short-term, memory, suggesting its involvement in the consolidation of long-term memory. The amygdala was identified as a crucial site for this activity (Koh et al., 2002).
Cellular Studies
Rp-cAMPS has been used in various cellular studies. It demonstrated antagonistic properties against cAMP in several cellular systems, such as glucagon-induced glucose production and isoproterenol-induced lipolysis. However, its full potential as an intracellular antagonist of cAMP has not been fully exploited due to synthesis and purification challenges, potency issues, and cell membrane permeability in some systems (Botelho et al., 1988).
Neuroscience
In neuroscience, Rp-cAMPS was used to explore the role of the extracellular signal-regulated kinase (ERK) cascade in synaptic transmission. It helped to demonstrate the requirement of PKA and the ERK1/2 cascade for chemically induced long-lasting increases in synaptic efficacy in rat motor cortex slices (Grzegorzewska et al., 2004).
properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-NVGWRVNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-cAMPS triethylammonium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.